molecular formula C10H10O3S B2441029 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid CAS No. 107866-80-8

2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid

Cat. No.: B2441029
CAS No.: 107866-80-8
M. Wt: 210.25
InChI Key: SAOLNPJPCPAMSO-UHFFFAOYSA-N
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Description

2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid is an organic compound with the molecular formula C10H10O3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzothiophene derivatives with acetic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzothiophene: The parent compound, which lacks the acetic acid moiety.

    Thiophene: A simpler sulfur-containing heterocycle.

    Indole: A structurally similar compound with a nitrogen atom instead of sulfur.

Uniqueness: 2-(4-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetic acid is unique due to its specific functional groups and the presence of both sulfur and oxygen atoms, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c11-9(12)5-6-1-2-8-7(10(6)13)3-4-14-8/h3-4,6H,1-2,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOLNPJPCPAMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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